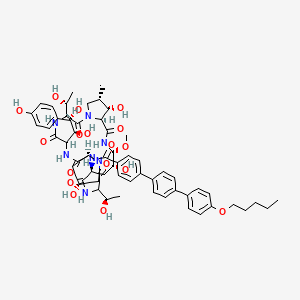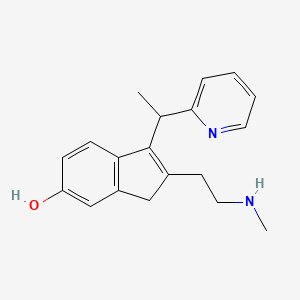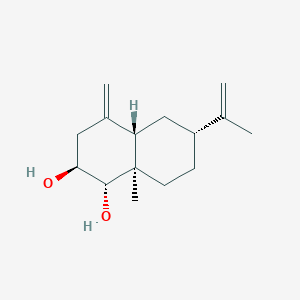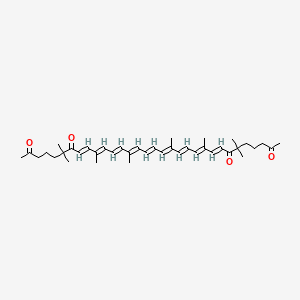amine](/img/structure/B13435537.png)
[(1-Fluorocyclopentyl)methyl](heptan-2-yl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-Fluorocyclopentyl)methylamine is an organic compound that features a fluorinated cyclopentane ring attached to a heptan-2-ylamine group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Fluorocyclopentyl)methylamine typically involves multiple steps, starting with the fluorination of cyclopentane. The fluorinated cyclopentane is then subjected to a series of reactions to introduce the methyl group. Finally, the heptan-2-ylamine group is attached through a nucleophilic substitution reaction. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of (1-Fluorocyclopentyl)methylamine may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced monitoring techniques ensures consistent quality and adherence to safety standards.
化学反応の分析
Types of Reactions
(1-Fluorocyclopentyl)methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve specific temperatures, pressures, and pH levels to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
科学的研究の応用
(1-Fluorocyclopentyl)methylamine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of (1-Fluorocyclopentyl)methylamine involves its interaction with specific molecular targets and pathways. The fluorinated cyclopentane ring may enhance the compound’s stability and binding affinity to target molecules. The heptan-2-ylamine group can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects.
類似化合物との比較
(1-Fluorocyclopentyl)methylamine can be compared with other similar compounds, such as:
Cyclopentylmethylamine: Lacks the fluorine atom, which may result in different chemical and biological properties.
Heptan-2-ylamine: Does not have the cyclopentane ring, affecting its overall structure and reactivity.
特性
分子式 |
C13H26FN |
|---|---|
分子量 |
215.35 g/mol |
IUPAC名 |
N-[(1-fluorocyclopentyl)methyl]heptan-2-amine |
InChI |
InChI=1S/C13H26FN/c1-3-4-5-8-12(2)15-11-13(14)9-6-7-10-13/h12,15H,3-11H2,1-2H3 |
InChIキー |
HHDKTHXWKQBXFT-UHFFFAOYSA-N |
正規SMILES |
CCCCCC(C)NCC1(CCCC1)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-[[5-chloro-2-[4-(morpholin-4-ylmethyl)anilino]pyrimidin-4-yl]amino]phenyl]prop-2-enamide](/img/structure/B13435455.png)
![2-Azaspiro[4.4]nonane-2-carboxamide](/img/structure/B13435470.png)






![[Cyano-(3-phenoxyphenyl)methyl] 3-phenoxybenzoate](/img/structure/B13435512.png)
![7-[[(16E)-14,19-dioxa-5,7,27-triazatetracyclo[19.3.1.12,6.18,12]heptacosa-1(24),2(27),3,5,8(26),9,11,16,21(25),22-decaen-11-yl]oxy]-N-hydroxyheptanamide](/img/structure/B13435517.png)

![1-[(4-Benzoylphenyl)methyl]-4-oxoquinoline-3-carboxylic acid](/img/structure/B13435524.png)


